molecular formula C4H8N2O B6157381 N-methyl-N-nitrosocyclopropanamine CAS No. 1936348-61-6

N-methyl-N-nitrosocyclopropanamine

Cat. No.: B6157381
CAS No.: 1936348-61-6
M. Wt: 100.12 g/mol
InChI Key: MOTOCPZCBQSREP-UHFFFAOYSA-N
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Description

N-methyl-N-nitrosocyclopropanamine is a nitrosamine compound characterized by a cyclopropane ring structure, a methyl group, and a nitroso functional group. Its molecular formula is C₄H₈N₂O, with an average monoisotopic mass of 100.06366 Da . The compound is structurally distinct from linear alkyl nitrosamines due to the strained cyclopropane ring, which may influence its chemical reactivity and metabolic pathways.

Properties

IUPAC Name

N-cyclopropyl-N-methylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6(5-7)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOCPZCBQSREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-nitrosocyclopropanamine typically involves the nitrosation of N-methylcyclopropanamine. This reaction is carried out using nitrous acid (HNO2) under acidic conditions. The general reaction can be represented as follows:

N-methylcyclopropanamine+HNO2This compound+H2O\text{N-methylcyclopropanamine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} N-methylcyclopropanamine+HNO2​→this compound+H2​O

Industrial production methods for nitrosamines often involve the use of sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. This method ensures the efficient conversion of the amine to the corresponding nitrosamine .

Chemical Reactions Analysis

N-methyl-N-nitrosocyclopropanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically leads to the formation of the corresponding amine.

    Substitution: The nitroso group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions .

Scientific Research Applications

N-methyl-N-nitrosocyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-nitrosocyclopropanamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent adducts. These DNA adducts can cause mutations if not repaired, contributing to the compound’s carcinogenic properties .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : this compound is lighter than NDPA and Methylpropylnitrosamine but heavier than NDMA.

Toxicological Profiles

Experimental data for carcinogenicity and genotoxicity of select nitrosamines are summarized below:

Compound Carcinogenicity (Rodent Studies) Genotoxicity (In Vitro) Significant Findings (Human Studies)
NDMA Potent hepatotoxin; induces liver tumors Positive in Ames test Classified as Group 2A carcinogen (probable human carcinogen)
NDPA Causes esophageal and liver tumors Positive in micronucleus assays Limited human data; regulated in pharmaceuticals
Methylpropylnitrosamine Hepatocarcinogenic in rats Not well-documented No human epidemiological studies
This compound No available data No available data Insufficient research for classification

Insights :

  • NDMA and NDPA exhibit well-characterized carcinogenicity, prompting strict regulatory limits in pharmaceuticals and food .
  • This compound’s toxicological profile remains speculative due to data gaps. Its cyclopropane structure may hinder metabolic activation (a key step in nitrosamine carcinogenicity) or introduce novel pathways requiring further study.

Regulatory Status

  • NDMA : Subject to stringent limits (e.g., FDA’s acceptable intake of 96 ng/day in drugs) .
  • NDPA : Included in EMA’s nitrosamine impurity guidelines with similar thresholds .
  • This compound: Not explicitly regulated; falls under broad nitrosamine control policies requiring risk assessment in pharmaceuticals .

Structural and Metabolic Considerations

  • Cyclopropane Ring Effects : The ring’s high angle strain may increase reactivity or stability compared to linear nitrosamines. For example, cyclopropane derivatives are often more resistant to enzymatic oxidation but may undergo ring-opening reactions under physiological conditions.
  • Metabolic Activation: Most nitrosamines require cytochrome P450-mediated activation to form DNA-alkylating agents.

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